Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15753629
InChI: InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-7-5-6-10(9-16)8-11(15)12(17)19-4/h10-11H,5-9,15H2,1-4H3
SMILES:
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate

CAS No.:

Cat. No.: VC15753629

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate -

Specification

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
IUPAC Name tert-butyl 3-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-7-5-6-10(9-16)8-11(15)12(17)19-4/h10-11H,5-9,15H2,1-4H3
Standard InChI Key DXIPFEWXUZOSON-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate is systematically named as methyl (2S)-2-amino-3-[(tert-butoxycarbonyl)(3-piperidyl)amino]propanoate under IUPAC conventions . Its molecular formula, C14H26N2O4\text{C}_{14}\text{H}_{26}\text{N}_2\text{O}_4, corresponds to a molecular weight of 286.37 g/mol. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the secondary amine on the piperidine ring, while the methyl ester (COOCH3\text{COOCH}_3) stabilizes the carboxylate moiety.

Stereochemical Configuration

The compound exhibits chirality at the second carbon of the propanoate backbone, yielding (S)- and (R)-enantiomers. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the (S)-enantiomer adopts a specific spatial arrangement critical for its biological interactions . The piperidine ring’s chair conformation further influences the molecule’s three-dimensional topology, enabling selective binding to enzymatic targets .

Spectral Signatures

Infrared (IR) spectroscopy reveals key functional groups: ester carbonyl (1728cm1\sim 1728 \, \text{cm}^{-1}) and Boc carbonyl (1681cm1\sim 1681 \, \text{cm}^{-1}) . In 1H^1\text{H}-NMR, characteristic signals include the Boc methyl group (δ1.42ppm\delta \, 1.42 \, \text{ppm}, singlet) and the propanoate methyl ester (δ3.68ppm\delta \, 3.68 \, \text{ppm}, singlet) .

Synthesis and Optimization Strategies

Nucleophilic Substitution with Chiral Triflates

A 2023 study demonstrated the synthesis of enantiopure derivatives via nucleophilic substitution (SN2\text{S}_\text{N}2) reactions . Starting from (R)- or (S)-2-hydroxy acid esters, conversion to triflate intermediates (CF3SO3\text{CF}_3\text{SO}_3^-) enables displacement by 3-Boc-aminopiperidine. This method achieves yields up to 84% with >96% enantiomeric excess (ee) .

Reaction Conditions:

  • Temperature: 50C-50^\circ \text{C} to 20C20^\circ \text{C}

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (TEA)

Alternative Pathways: Reductive Amination

VulcanChem reports complementary approaches using reductive amination, where ketones or aldehydes react with Boc-protected amines under hydrogenation catalysts. While less stereoselective than triflate-based routes, this method offers scalability for industrial applications.

Applications in Medicinal Chemistry

Neurological Drug Development

The piperidine moiety mimics endogenous neurotransmitters, enabling interactions with dopamine and serotonin receptors. Preclinical studies highlight its potential in treating Parkinson’s disease and depression, though in vivo efficacy remains under investigation.

Peptide Nucleic Acid (PNA) Synthesis

As a conformationally restricted amino acid, this compound enhances PNA stability against enzymatic degradation . Its incorporation into oligonucleotide analogs improves gene-silencing therapies’ pharmacokinetic profiles.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}-, 13C^13\text{C}-, and 15N^15\text{N}-NMR provide detailed insights into bonding environments. For example, the piperidine ring’s carbons resonate at δ33.0ppm\delta \, 33.0 \, \text{ppm} (C-3,5) and δ47.9ppm\delta \, 47.9 \, \text{ppm} (C-4,6) .

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms molecular ion peaks at m/z286.37[M+H]+m/z \, 286.37 \, [\text{M}+\text{H}]^+, aligning with theoretical values .

X-ray Crystallography

Single-crystal X-ray diffraction resolves absolute configurations, revealing bond lengths (C-N=1.45A˚\text{C-N} = 1.45 \, \text{Å}) and dihedral angles critical for docking studies .

Recent Advances and Future Directions

Diastereomeric Control in Peptide Synthesis

A 2023 innovation involves coupling Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate with L-phenylalaninate to form dipeptides with 94:6 diastereomeric ratios (dr) . Such precision enables tailored peptide therapeutics.

Exploration of Isoelectronic Analogs

Researchers are substituting the piperidine ring with pyrrolidine or morpholine derivatives to modulate bioavailability. Preliminary data suggest enhanced blood-brain barrier penetration for CNS-targeted drugs .

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